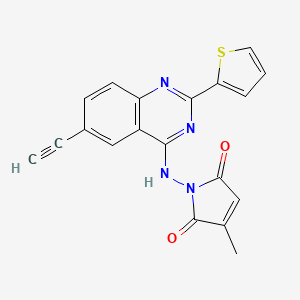
SPC-alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SPC-alkyne is a compound characterized by the presence of sp-hybridized carbon atoms, which form carbon-carbon triple bonds. These triple bonds confer unique properties to the compound, making it a subject of interest in various scientific fields. The high content of sp-hybridized carbon atoms in this compound materials contributes to their superior conductivity and ultra-high theoretical capacity, which are crucial for high-performance applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SPC-alkyne involves a rational design strategy known as the “Greedy Snake” method. This method synthesizes alkyne-rich carbon materials by generating copper-alkyne intermediates that couple with other terminal alkynes to form long alkyne chain structures. The reaction typically occurs on a copper surface, where silicon effectively protects the intermediates generated by the reaction .
Industrial Production Methods
In industrial settings, the production of this compound materials often involves the use of high-temperature and high-pressure conditions to ensure the stability of the synthetic intermediates and to minimize unwanted side reactions. The use of protective agents, such as silicon, is crucial in maintaining the integrity of the intermediates during the production process .
化学反应分析
Types of Reactions
SPC-alkyne undergoes several types of chemical reactions, including:
Addition Reactions: Breaking the carbon-carbon π bond and forming two new single bonds to carbon.
Deprotonation: Leading to the formation of acetylides, which are excellent nucleophiles.
Oxidative Cleavage: Treatment with ozone or potassium permanganate leads to the formation of carboxylic acids.
Common Reagents and Conditions
Addition Reactions: Typically involve reagents such as hydrogen halides or halogens under mild conditions.
Deprotonation: Requires strong bases like sodium amide in ammonia.
Oxidative Cleavage: Utilizes oxidizing agents like ozone or potassium permanganate under basic conditions.
Major Products
Addition Reactions: Produce alkenes and further addition can lead to alkanes.
Deprotonation: Forms acetylides, which can further react with alkyl halides to form new carbon-carbon bonds.
Oxidative Cleavage: Results in carboxylic acids or carbonic acid, which decomposes to carbon dioxide and water.
科学研究应用
SPC-alkyne has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of SPC-alkyne involves the formation of stable intermediates through the protection of sp-hybridized carbon atoms by silicon. This protection allows for the continuous elongation of alkyne chains, resulting in materials with high conductivity and capacity . The molecular targets and pathways involved include the formation of copper-alkyne intermediates and their subsequent coupling with terminal alkynes .
相似化合物的比较
Similar Compounds
Acetylene (Ethyne): The simplest alkyne with a carbon-carbon triple bond.
Uniqueness of this compound
This compound is unique due to its high content of sp-hybridized carbon atoms, which provide superior conductivity and capacity compared to other carbon-based materials. The “Greedy Snake” synthesis strategy also distinguishes this compound from other similar compounds by enabling the formation of long alkyne chain structures with minimal side reactions .
属性
分子式 |
C19H12N4O2S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
1-[(6-ethynyl-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C19H12N4O2S/c1-3-12-6-7-14-13(10-12)17(21-18(20-14)15-5-4-8-26-15)22-23-16(24)9-11(2)19(23)25/h1,4-10H,2H3,(H,20,21,22) |
InChI 键 |
JITOYLMOAZSYFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C=C(C=C3)C#C)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



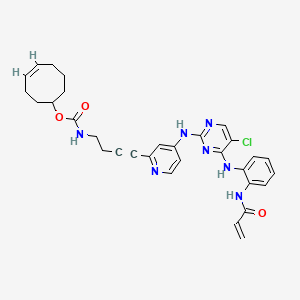
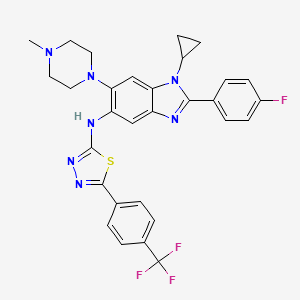
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
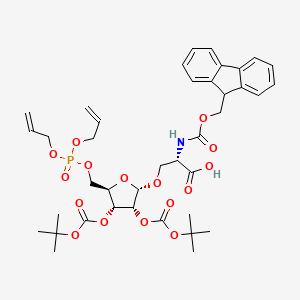
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
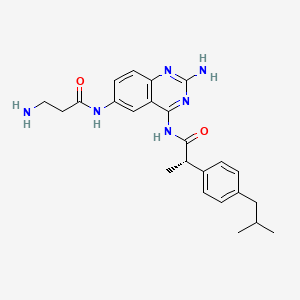

![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
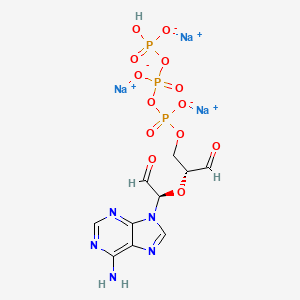
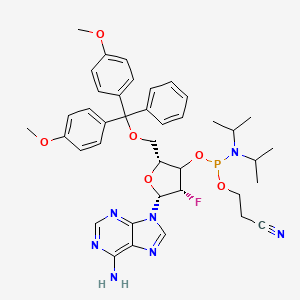

![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)
